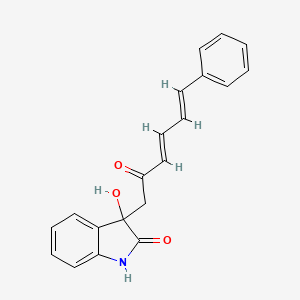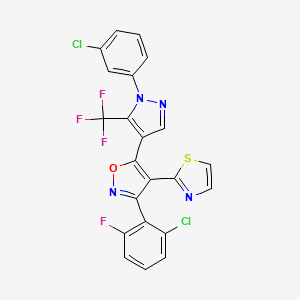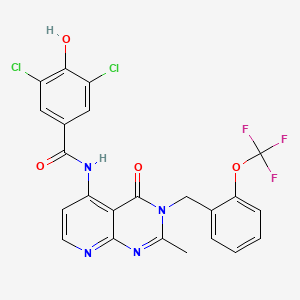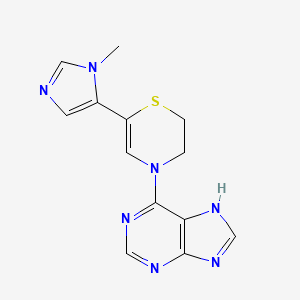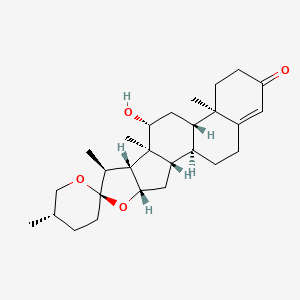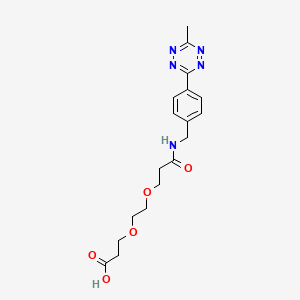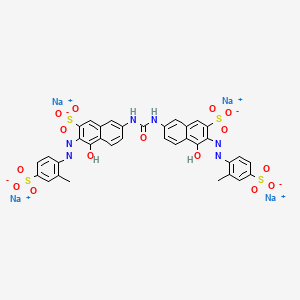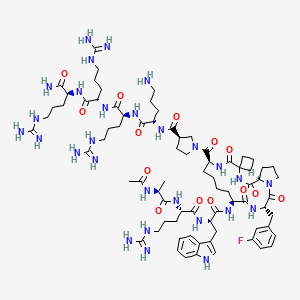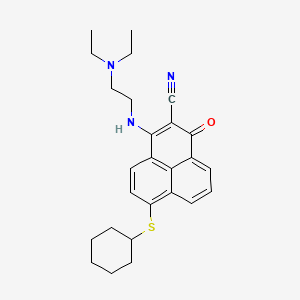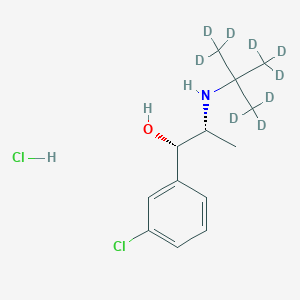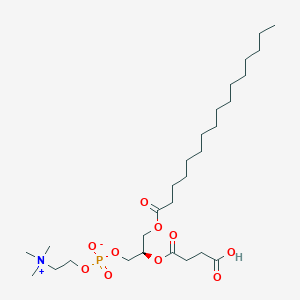
N-Benzylquinine (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzylquinine (chloride) is an organic compound belonging to the class of cinchona alkaloids. It is characterized by the presence of a quinoline ring system substituted with a benzyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzylquinine (chloride) can be synthesized through a series of chemical reactions involving quinine and benzyl chloride. The typical synthetic route involves the reaction of quinine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of N-Benzylquinine (chloride) involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzylquinine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroquinine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzylquinine (chloride) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzylquinine (chloride) involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. For example, in its antimalarial action, N-Benzylquinine (chloride) inhibits the polymerization of heme, a crucial process for the survival of the malaria parasite .
Comparison with Similar Compounds
Similar Compounds
Quinine: A naturally occurring cinchona alkaloid with antimalarial properties.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Hydroxychloroquine: A hydroxylated derivative of chloroquine with similar therapeutic applications.
Uniqueness
N-Benzylquinine (chloride) is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This modification enhances its solubility and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C27H31ClN2O2 |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
(R)-[(2S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20?,21?,26-,27+,29?;/m0./s1 |
InChI Key |
JYDIJFKNXHPWBJ-DBULPSDSSA-M |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


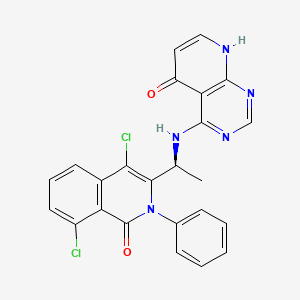
![disodium;[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12380219.png)
